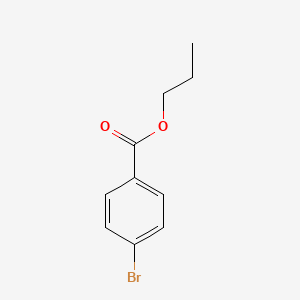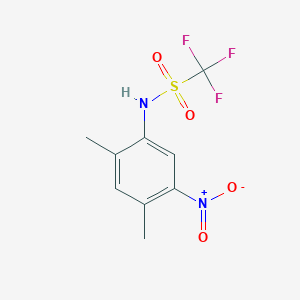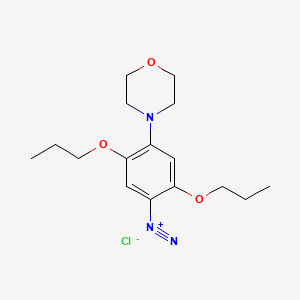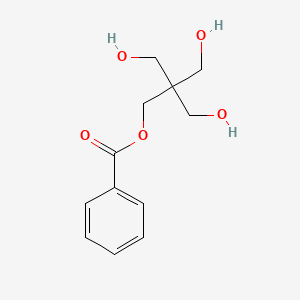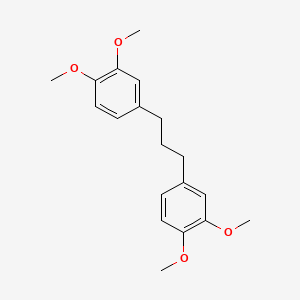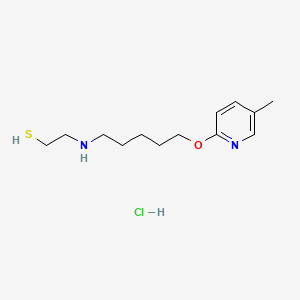
Ethanethiol, 2-(5-(5-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, 2-(5-(5-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride is a chemical compound with a complex structure that includes a thiol group, a pyridine ring, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(5-(5-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride typically involves multiple steps. One common method includes the reaction of 5-methyl-2-pyridinol with 1-bromo-5-chloropentane to form an intermediate compound. This intermediate is then reacted with ethanethiol in the presence of a base to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using industrial-grade reagents and equipment. The reaction conditions would be carefully monitored to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-(5-(5-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically results in the formation of disulfides, while substitution reactions can yield a variety of substituted derivatives.
Scientific Research Applications
Ethanethiol, 2-(5-(5-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving thiol-based biochemistry and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanethiol, 2-(5-(5-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The pyridine ring and amino group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride
- 2-Aminoethanethiol hydrochloride
Uniqueness
Ethanethiol, 2-(5-(5-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
41287-59-6 |
|---|---|
Molecular Formula |
C13H23ClN2OS |
Molecular Weight |
290.85 g/mol |
IUPAC Name |
2-[5-(5-methylpyridin-2-yl)oxypentylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C13H22N2OS.ClH/c1-12-5-6-13(15-11-12)16-9-4-2-3-7-14-8-10-17;/h5-6,11,14,17H,2-4,7-10H2,1H3;1H |
InChI Key |
NSJXKAZYJJSKSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)OCCCCCNCCS.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butanedioic acid;2-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]oxyethanol](/img/structure/B14654225.png)

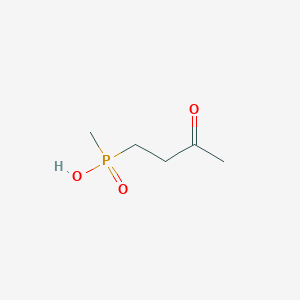
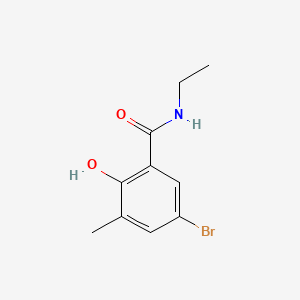
phosphanium bromide](/img/structure/B14654256.png)
![2-[(2R)-2,4,6-Trimethyl-2,3-dihydro-1H-inden-5-yl]ethan-1-ol](/img/structure/B14654265.png)
